
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule. It contains a bromopyridinyl group, a piperidinyl group, and a methoxyindolyl group . This compound is likely to be used in advanced organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group . The exact synthesis process would depend on the specific conditions and reagents used .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. The bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex, given the number of functional groups present. The bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group could all potentially participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group would all contribute to its properties .
Scientific Research Applications
Pharmacological Research: Potential Antidiabetic Agent
The presence of a pyridine moiety in this compound is structurally similar to other molecules that have been studied for their antidiabetic properties. For instance, pyrimidine-based thiourea compounds have shown inhibitory potential against α-glucosidase, an enzyme crucial in the treatment of type II diabetes mellitus . By analogy, our compound could be investigated for similar antidiabetic effects, potentially acting as an inhibitor for enzymes involved in carbohydrate metabolism.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUUIPGUKYURIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)
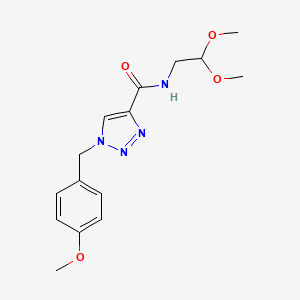
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)
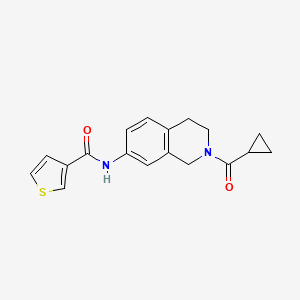
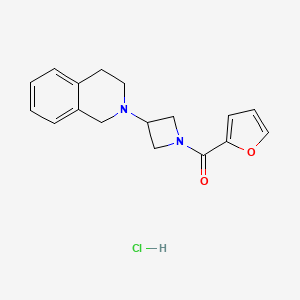
![3-(4-methylphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2868339.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
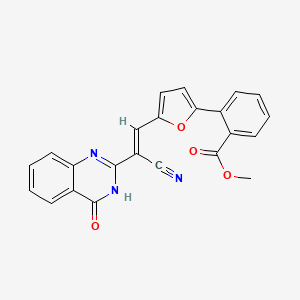
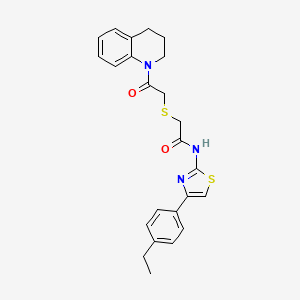

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)
![2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2868352.png)